FPH1

Drug Metabolism Toxicology iPSC Differentiation

Primary human hepatocytes dedifferentiate rapidly in culture, losing CYP450 function and compromising ADME-Tox data. FPH1 (BRD-6125) resolves this by concurrently inducing functional proliferation and preserving hepatic metabolic competence without dedifferentiation. • 45-fold CYP3A4 induction-nearly 3× greater than FH1 • Donor-independent expansion across six genetically diverse sources • Defined 5-chloro-2-methyl sulfonamido pharmacophore with 21 SAR-characterized analogs available

Molecular Formula C16H15ClF2N2O3S
Molecular Weight 388.8 g/mol
CAS No. 708219-39-0
Cat. No. B147183
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFPH1
CAS708219-39-0
SynonymsFPH1;  BRD-6125
Molecular FormulaC16H15ClF2N2O3S
Molecular Weight388.8 g/mol
Structural Identifiers
SMILESCC1=C(C=C(C=C1)Cl)N(CC(=O)NC2=C(C=CC=C2F)F)S(=O)(=O)C
InChIInChI=1S/C16H15ClF2N2O3S/c1-10-6-7-11(17)8-14(10)21(25(2,23)24)9-15(22)20-16-12(18)4-3-5-13(16)19/h3-8H,9H2,1-2H3,(H,20,22)
InChIKeyWAOBCCBUTHNTFO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceAssay:≥98%A crystalline solid

Structure & Identifiers


Interactive Chemical Structure Model





FPH1 Hepatocyte Proliferation & iPS Differentiation


FPH1 (also designated BRD-6125) is a small molecule belonging to the N-phenyl-2-(N-phenylmethylsulfonamido) acetamide class that was identified through a high-throughput phenotypic screening platform using primary human hepatocytes . It is categorized as a Functional Proliferation Hit (FPH), defined by its capacity to concurrently induce proliferation of primary human hepatocytes while maintaining their liver-specific metabolic functions in vitro . The compound acts without inducing dedifferentiation, thereby enabling the renewable sourcing of functional human hepatocytes for applications in drug metabolism studies, toxicity testing, and liver disease modeling .

Workflow
Primary human hepatocyte expansion and iPS-derived hepatocyte maturation
Selection
Functional proliferation hit (FPH) maintaining metabolic competence
Use Context
Drug metabolism, toxicity screening, and liver disease modeling studies

Why FPH1 Substitution Fails in Hepatocyte Workflows


FPH1 is not a generic hepatocyte growth factor or a broadly acting differentiation agent. It belongs to a distinct chemical class of Functional Proliferation Hits (FPHs) that were differentiated from Functional Hits (FHs) by their unique dual activity profile . Unlike FHs such as FH1, which primarily enhance mature hepatocyte functions, FPH1 simultaneously drives functional proliferation. Furthermore, structure-activity relationship (SAR) analysis revealed that the compound's activity is stringently dependent on a specific 5-chloro-2-methyl substitution pattern on the sulfonamido phenyl ring and a small para-substituent on the phenylamide ring . Substituting FPH1 with a structurally similar analog or a compound from the FH class results in either a loss of the proliferative effect or a failure to sustain mature hepatic functions, thereby invalidating experimental models that require both expanded cell numbers and retained metabolic competence .

Structural analogs may lose proliferative effect
Activity depends on 5-chloro-2-methyl sulfonamido substitution; closely related analogs may not replicate dual proliferation/function profile.
FH-class compounds do not sustain hepatic functions
Functional Hits (e.g., FH1) enhance mature functions but lack the proliferative drive; substitution can compromise model expansion requirements.

FPH1 Quantitative Differentiation Evidence


CYP3A4 Metabolic Activity Induction

In a direct head-to-head comparison of small molecules applied to iPS-derived hepatocyte-like cells (iHeps), FPH1 treatment resulted in a 45-fold increase in CYP3A4 activity relative to untreated cells. This compares to only a 16-fold increase induced by FH1 under identical conditions . The experiment was conducted using isoenzyme-specific substrates with fluorescent or luminescent metabolites to quantify CYP450 activity .

CYP3A4 induction
Head-to-head
45-fold vs. 16-fold
Supports higher CYP3A4 metabolic induction in iHeps
2.8-fold higher than FH1; iPS-derived hepatocyte model
Drug Metabolism Toxicology iPSC Differentiation

Donor-Independent Hepatocyte Proliferation

FPH1 demonstrated robust activity in primary human hepatocytes isolated from six genetically diverse donors. Immunofluorescence staining for Ki67 and albumin, combined with FACS-mediated cell counting, confirmed that hepatocytes from every source examined expanded upon FPH1 exposure . This contrasts with many hepatocyte expansion protocols that exhibit donor-dependent variability and limited success across diverse genetic backgrounds .

Donor-independent expansion
Reported
6/6 donors
Supports reproducible primary hepatocyte expansion workflows
Ki67/albumin co-staining across diverse genetic backgrounds
Primary Hepatocyte Expansion Regenerative Medicine Personalized Medicine

Optimizable Chemical Scaffold with Defined SAR

FPH1 is the only member of the three strongest screening hits (FH1, FPH1, FPH2) for which a series of structural analogs was available. A search of the 12,477-compound screening library identified 21 analogs of FPH1 sharing the N-phenyl-2-(N-phenylmethylsulfonamido) acetamide core, while FH1 and FPH2 were singletons with no close analogs . SAR analysis defined the key pharmacophore: the 5-chloro-2-methyl substitution on the sulfonamido phenyl ring is essential for activity, and a small para-substituent on the phenylamide ring is required for optimal potency .

SAR series availability
Reported
21 analogs vs. 0
Supports medicinal chemistry optimization studies
FH1 and FPH2 lack analog series; defined pharmacophore identified
Medicinal Chemistry Lead Optimization Structure-Activity Relationship

Functional Proliferation with Retained Hepatic Functions

In primary human hepatocyte expansion assays, FPH1 (20 µM) induced a dramatic increase in hepatocyte numbers, with quantitative image analysis revealing up to a 6.6-fold increase in the area of albumin-positive colonies and overall up to a 10-fold increase in total hepatocyte cell count compared to untreated controls . Importantly, treated cells maintained urea synthesis, albumin secretion, and CYP450 activity—key liver-specific functions—throughout the expansion period . Cultures treated with FPH1 also exhibited more pronounced hepatocyte morphologies, including polygonal cell shapes, visible nuclei, and noticeable bile canaliculi .

Functional expansion
Reported
6.6–10× increase
Supports functional hepatocyte expansion with retained liver functions
Albumin+ area and total cell count; 7-day co-culture model
Hepatocyte Culture Liver Disease Modeling In Vitro Toxicology

FPH1 Research & Industrial Applications


High-Throughput Toxicology and Drug Metabolism Screening

FPH1 is the preferred small molecule for generating hepatocyte models with robust CYP3A4 metabolic activity, achieving a 45-fold induction over untreated iHeps—nearly three times that of the alternative compound FH1 . Laboratories conducting ADME-Tox screening or drug-drug interaction studies should select FPH1 to ensure that CYP3A4-mediated metabolism, the most clinically relevant Phase I enzyme, is adequately represented in their in vitro system. The compound's ability to drive both proliferation and functional maturation enables the cost-effective production of large, metabolically competent hepatocyte batches for high-throughput platforms.

Reproducible Primary Hepatocyte Expansion

For biobanks, CROs, and academic core facilities that must process hepatocytes from multiple human donors, FPH1 provides consistent, donor-independent expansion, with documented success across six genetically diverse sources . This reproducibility is critical for minimizing batch-to-batch variability in cell-based assays and for generating donor-matched panels for population-level toxicogenomic studies. Procurement of FPH1 ensures a standardized expansion protocol that is not compromised by the inherent genetic variability of human donor material.

Lead Optimization of Hepatocyte Proliferation Inducers

Research groups engaged in developing next-generation hepatocyte expansion agents or proprietary differentiation media should acquire FPH1 as a validated starting point for SAR-driven optimization. The availability of 21 structurally related analogs with defined activity data allows for rational design of improved derivatives . Unlike FH1 and FPH2, which lack any analog series, FPH1 offers a chemically tractable scaffold with a defined pharmacophore (5-chloro-2-methyl sulfonamido substitution) that can be systematically modified to enhance potency, solubility, or selectivity .

iPS-Derived Mature Hepatocytes for Disease Modeling

FPH1 is indicated for protocols aiming to differentiate iPS cells into hepatocyte-like cells (iHeps) that exhibit adult-like morphology and metabolic function. Treated iHeps display polygonal cell shapes, visible nuclei, and well-developed bile canaliculi, and cluster with adult hepatocytes—not fetal hepatocytes—in Euclidean clustering analyses of gene expression . For researchers modeling inherited liver diseases or developing cell-based therapies, FPH1 provides a critical component for pushing iPS-derived hepatocytes toward a mature, physiologically relevant phenotype that more accurately recapitulates in vivo liver biology .

Application
Selection Property
Validation Focus
CYP3A4 metabolism & toxicity screening studies
High CYP3A4 induction response
CYP3A4 activity validation in iHep models
Reproducible primary hepatocyte expansion
Donor-independent proliferation
Cross-donor reproducibility of expansion
Chemical probe and lead optimization research
Available SAR series (21 analogs)
Analog activity comparison and pharmacophore mapping
iPS-derived mature hepatocyte disease modeling
Maturation toward adult hepatocyte phenotype
Hepatic function and morphology endpoints

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
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